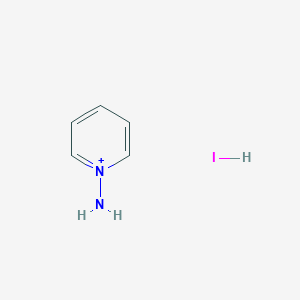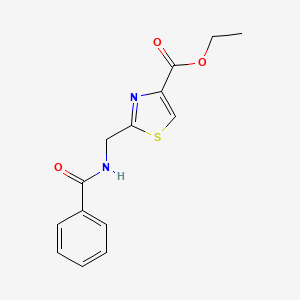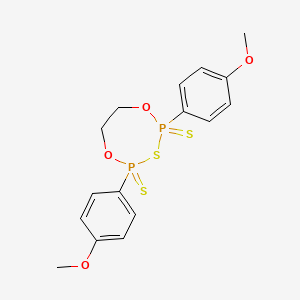
2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide, commonly known as Lawesson’s reagent, is a versatile organophosphorus compound. It is widely used in organic synthesis for the conversion of carbonyl groups into thiocarbonyl groups. This transformation is particularly valuable in the synthesis of thioketones, thioesters, and thioamides .
Méthodes De Préparation
The synthesis of 2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide involves the reaction of phosphorus pentasulfide (P4S10) with anisole (methoxybenzene). The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product precipitates out as pale-yellow crystals upon cooling .
Synthetic Route:
Reactants: Phosphorus pentasulfide (P4S10) and anisole.
Conditions: Reflux in an inert atmosphere.
Product: this compound.
Industrial Production: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. Safety measures are crucial due to the evolution of hydrogen sulfide gas during the reaction .
Analyse Des Réactions Chimiques
2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide primarily undergoes thiation reactions, where it replaces oxygen atoms in carbonyl groups with sulfur atoms. This reagent is effective in converting aldehydes, ketones, amides, lactams, esters, and lactones into their corresponding thiocarbonyl compounds .
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, amides, lactams, esters, lactones.
Conditions: Typically carried out in an inert atmosphere, often at elevated temperatures.
Major Products:
- Thioketones
- Thioesters
- Thioamides
Applications De Recherche Scientifique
2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide has a wide range of applications in scientific research:
- Chemistry: Used extensively in organic synthesis for the preparation of sulfur-containing compounds.
- Biology: Employed in the modification of biomolecules to study their structure and function.
- Medicine: Investigated for its potential in drug development, particularly in the synthesis of thiocarbonyl-containing pharmaceuticals.
- Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism by which 2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide exerts its effects involves the transfer of sulfur atoms to carbonyl groups. This process is facilitated by the formation of a reactive intermediate that interacts with the carbonyl compound, leading to the replacement of the oxygen atom with a sulfur atom .
Molecular Targets and Pathways:
- Targets: Carbonyl groups in aldehydes, ketones, amides, lactams, esters, and lactones.
- Pathways: Thiation pathway involving the formation of a reactive intermediate.
Comparaison Avec Des Composés Similaires
2,4-Bis(4-methoxyphenyl)-1,5,3,2,4-dioxathiadiphosphepane 2,4-disulfide is unique due to its high efficiency and selectivity in thiation reactions. Similar compounds include:
- Woollins’ Reagent: Another thiation reagent but less commonly used due to lower reactivity.
- P4S10 (Phosphorus Pentasulfide): Used directly for thiation but less selective compared to Lawesson’s reagent .
Propriétés
Numéro CAS |
147819-28-1 |
|---|---|
Formule moléculaire |
C16H18O4P2S3 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
2,4-bis(4-methoxyphenyl)-2,4-bis(sulfanylidene)-1,5,3,2λ5,4λ5-dioxathiadiphosphepane |
InChI |
InChI=1S/C16H18O4P2S3/c1-17-13-3-7-15(8-4-13)21(23)19-11-12-20-22(24,25-21)16-9-5-14(18-2)6-10-16/h3-10H,11-12H2,1-2H3 |
Clé InChI |
JPGYAYPPBVKALA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)P2(=S)OCCOP(=S)(S2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


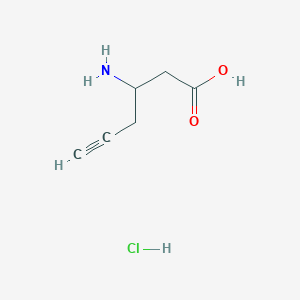

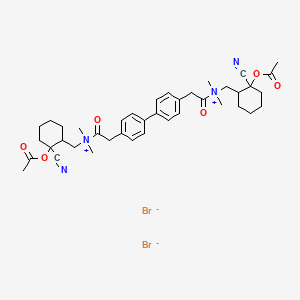

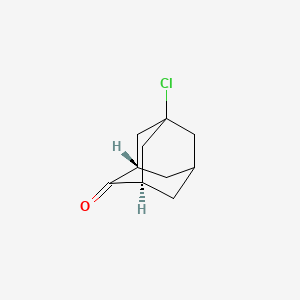



![2-ethyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12814087.png)
